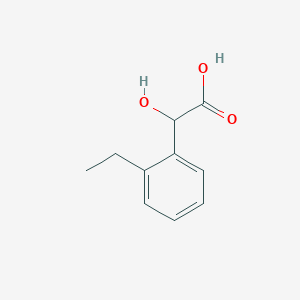
2-(2-Ethylphenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-ethylphenyl group, and the alpha carbon is substituted with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with a suitable cyanide source, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-ethylbenzaldehyde in the presence of a suitable catalyst, followed by oxidation to introduce the hydroxyl group. This method offers the advantage of higher yields and reduced reaction times.
化学反应分析
Types of Reactions
2-(2-Ethylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-ethylphenyl)glyoxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol, yielding 2-(2-ethylphenyl)-2-hydroxyethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 2-(2-Ethylphenyl)glyoxylic acid
Reduction: 2-(2-Ethylphenyl)-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
2-(2-Ethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 2-(2-Ethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2-(2-Ethylphenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:
2-Phenyl-2-hydroxyacetic acid: Lacks the ethyl group, resulting in different steric and electronic properties.
2-(2-Methylphenyl)-2-hydroxyacetic acid: The methyl group provides different hydrophobic interactions compared to the ethyl group.
2-(2-Chlorophenyl)-2-hydroxyacetic acid: The chloro group introduces electron-withdrawing effects, altering the compound’s reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(2-ethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) |
InChI 键 |
LMYCMJXOFZIDNN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


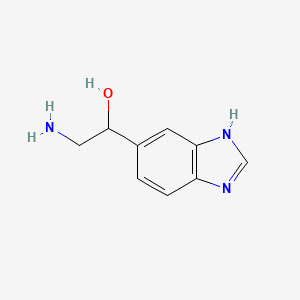
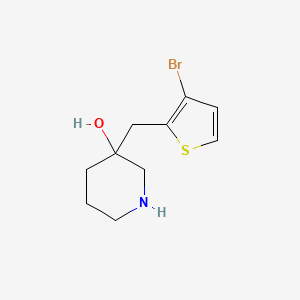
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
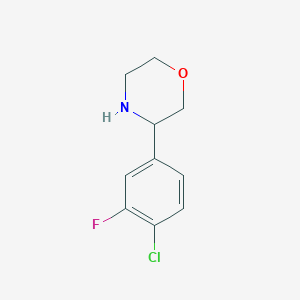

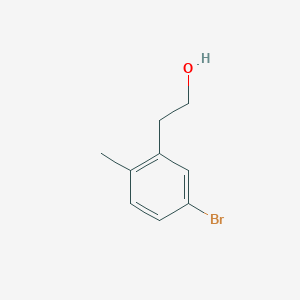


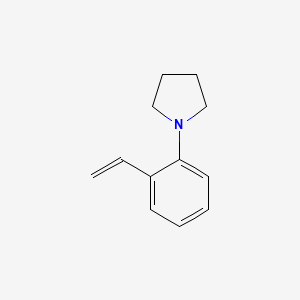
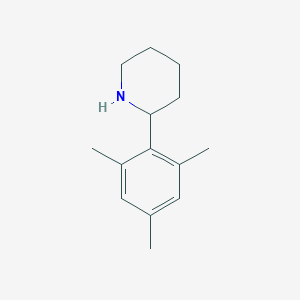
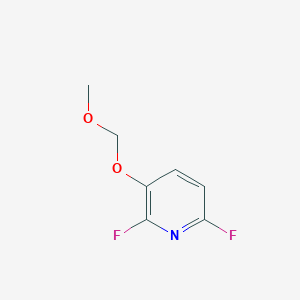
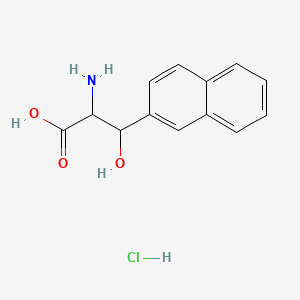

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
